molecular formula C19H34N4O10 B1676867 Adjuvant Peptide CAS No. 53678-77-6

Adjuvant Peptide

Cat. No. B1676867
CAS RN: 53678-77-6
M. Wt: 492.5 g/mol
InChI Key: GYMIBVRTTGCORU-AKPIEYTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adjuvants are compounds or chemicals that can be added to immunizing peptides to promote and stimulate the immune response . They enhance the immunogenicity of weaker antigens, reduce the antigen amount needed for a successful immunisation, and improve the immune response in elderly and immunocompromised vaccinees . The most commonly described adjuvant classes are gel-type, microbial, oil-emulsion and emulsifier-based, particulate, synthetic, and cytokines .


Synthesis Analysis

Peptide antigens can be coupled with poly-hydrophobic amino acid sequences serving as self-adjuvanting moieties using solid-phase synthesis, producing fully defined single molecular entities . These molecules self-assemble into distinct nanoparticles and chain-like aggregates under aqueous conditions .


Molecular Structure Analysis

The molecular structure of adjuvants is complex and varies depending on the type of adjuvant. For instance, the adjuvant Alhydroxiquim-II comprises a small molecule attached in a unique way to Alhydrogel, a substance frequently called alum that is the most commonly used adjuvant in vaccines for people .


Chemical Reactions Analysis

The chemical reactions involved in the action of adjuvants are complex and multifaceted. For instance, the adjuvant Alhydroxiquim-II travels to lymph nodes, where the small molecule detaches from alum and activates two cellular receptors .

Scientific Research Applications

  • Peptide–Drug Conjugates (PDCs) in Cancer Therapeutics

    • Application : Peptides offer the versatility needed for a successful oncology drug discovery approach. PDCs are an emerging targeted therapeutic that present increased tumor penetration and selectivity .
    • Methods : The process for the design and successful development of an oncology PDC includes chemical and nanomaterial strategies to enhance peptide stability within circulation, the function of each component of a PDC construct, and current examples in clinical trials .
    • Results : Despite the limitations for the use of peptides as therapeutics, there is great promise for the future of PDCs with two molecules already on the market and many variations currently undergoing clinical trials .
  • Vaccine Adjuvants

    • Application : Adjuvants are chemical materials often employed as additives to increase a vaccine’s efficacy and immunogenicity. They have been essential components in many human vaccines, improving their efficacy by enhancing, modulating, and prolonging the immune response .
    • Methods : Adjuvants work by triggering the innate immune response and stimulating antigen-presenting cells, leading to a defensive adaptive immune response against a specific pathogen’s antigen .
    • Results : Adjuvants have revolutionized global health by significantly improving the efficacy of vaccines. They have been used for over 90 years and continue to be a key element in vaccine development .
  • Peptide Assemblies as Tumor Vaccines

    • Application : Peptide-based tumor vaccines usually contain epitope peptides from tumor-specific antigens that can be internalized by antigen-presenting cells (APCs) and presented on the surface to stimulate T cell responses against the tumor .
    • Methods : The self-assembled peptides mimic the higher-order protein structures for presenting peptide antigens. They have several advantages, including biocompatibility and biodegradability, multivalency, ease of design and functionality, and controlled formation of nanometric blocks .
    • Results : Scientists are able to generate immunogenic self-adjuvant peptide assemblies to elicit strong immune responses and develop tumor vaccines for immunotherapy .
  • Cancer Vaccines

    • Application : The stimulation of professional APCs such as neutrophils, B cells, macrophages, and DCs is an efficient approach to boost the efficacy of cancer vaccines, especially in immunocompromised individuals, such as cancer patients and more generally the elderly .
    • Methods : The method involves using adjuvant peptides to stimulate the immune system and enhance the efficacy of the vaccine .
    • Results : This approach has shown promise in improving the efficacy of cancer vaccines .
  • Peptide-Based Personalized Neoantigen Melanoma Vaccine

    • Application : The advancements in next-generation sequencing have made it possible to effectively detect somatic mutations, which has led to the development of personalized neoantigen cancer vaccines that are tailored to the unique variants found in a patient’s cancer .
    • Methods : This work uses a mathematical model to represent the immunological cascade at the cellular and subcellular levels elicited by the vaccine dose, and focuses on developing a mathematical optimization approach to identify the optimal vaccine dose .
    • Results : The optimization approach allows the identification of optimal vaccine doses among a set of tested doses for a higher clinical benefit in tumor reduction .
  • Vaccine Adjuvants: Mechanisms and Platforms

    • Application : Adjuvants are classified as immunostimulants and delivery systems. Immunostimulants such as PAMPs, DAMPs, and chemically synthesized small molecule agonists, provide danger signals (signal 0) to activate PRRs on APCs, thereby enhancing antigen presentation on MHC molecules (signal 1) .
    • Methods : The method involves using adjuvant peptides to stimulate the immune system and enhance the efficacy of the vaccine .
    • Results : This approach has shown promise in improving the efficacy of vaccines .

Safety And Hazards

The safety and hazards of adjuvant peptides are a critical aspect of their use. Adjuvants can cause adverse clinical events, including fatality/severe morbidity, anaphylaxis, neutralization of endogenous protein with non-redundant function, immune complex-mediated disease, and diminished efficacy of highly effective therapeutics .

Future Directions

The development of adjuvants has been an empirical process. Efforts to develop a new design and evaluation system for novel adjuvants are not only desirable but also necessary . Moreover, composite adjuvants that contain two or more types of adjuvants to synergistically enhance the immune response are important for adjuvant and vaccine design .

properties

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOQXXWZTUDTEL-QAQREVAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylmuramyl-L-alanyl-D-isoglutamine

CAS RN

53678-77-6
Record name N2-[N-(N-acetylmuramoyl)-L-alanyl]-D-α-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adjuvant Peptide
Reactant of Route 2
Adjuvant Peptide
Reactant of Route 3
Adjuvant Peptide
Reactant of Route 4
Reactant of Route 4
Adjuvant Peptide
Reactant of Route 5
Adjuvant Peptide
Reactant of Route 6
Adjuvant Peptide

Citations

For This Compound
672
Citations
C **e, X You, H Zhang, J Li, L Wang, Y Liu… - Advanced …, 2023 - Wiley Online Library
Cancer vaccines have shown promise as effective means of antitumor immunotherapy by inducing tumor antigen‐specific T cell immunity. In this study, a novel peptide‐based tumor …
Number of citations: 4 onlinelibrary.wiley.com
X Liu, J Xu, H Zhang, Q Liu, J **ao, Y Zhang - Fish & shellfish immunology, 2016 - Elsevier
… In this study, an optimized eukaryotic expression plasmid was developed and an optimized DNA vaccine co-encoding antigenic and adjuvant peptide using a bicistronic expression …
Number of citations: 19 www.sciencedirect.com
L Marconato, A Melacarne, M Aralla, S Sabattini… - Cancers, 2022 - mdpi.com
Simple Summary Despite efforts to develop novel treatment strategies, human and canine osteosarcomas continue to have limited overall survival. Spontaneous canine osteosarcoma …
Number of citations: 6 www.mdpi.com
A Fox, K Fox - Infection and immunity, 1991 - Am Soc Microbiol
Although it is clear that muramyl peptides are involved in sleep associated with bacterial infection, their role in normal physiological sleep is less certain. It has been speculated that "…
Number of citations: 41 journals.asm.org
Y Chen, F Yuan, X Jiang, Q Lv, N Luo, C Gong… - Biomaterials …, 2018 - pubs.rsc.org
Recently, tumor immunotherapy has achieved great progress in the treatment of hematological and solid neoplasms. The DC vaccines, KLH-conjugated vaccines or glycosylated …
Number of citations: 21 pubs.rsc.org
A Tenma, H Nakagami, H Tomioka… - FASEB …, 2019 - ncbi.nlm.nih.gov
… , 13 We further designed and synthesized a series of AG30 analogs and identified a candidate adjuvant peptide (AJP001), which strongly induced the activation of inflammasomes and …
Number of citations: 3 www.ncbi.nlm.nih.gov
CKK Ma, L Clancy, R Simms, J Burgess, S Deo… - Biology of Blood and …, 2018 - Elsevier
Adoptive cellular immunotherapy has been shown to be effective in the management of cytomegalovirus (CMV) reactivation and disease. Whether adjuvant dendritic cell (DC) …
Number of citations: 12 www.sciencedirect.com
TR Cooney, K Farrand, SL Draper… - Bioconjugate …, 2023 - ACS Publications
… epitopes (ie, antigen load) attached to each α-GalCer molecule could induce stronger peptide-specific T cell responses than those of equal molarity, vaccines with adjuvant:peptide …
Number of citations: 1 pubs.acs.org
CS Schmidt, MF Mescher - The Journal of Immunology, 1999 - journals.aai.org
CD8+ T cells from TCR transgenic 2C mice, specific for SIYRYYGL peptide bound to H-2K b, were adoptively transferred into C57BL/6 recipients to allow monitoring of their location, …
Number of citations: 197 journals.aai.org
L Marconato, L Tiraboschi, M Aralla, S Sabattini… - Cancers, 2023 - mdpi.com
… to whether they received adjuvant peptide-based vaccination … to whether they received adjuvant peptide-based vaccination … to whether they received adjuvant peptide-based vaccination …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.